2-Methyl-4,4-diphenylbutane-2-peroxol

Ferroptosis GPX4 Binding affinity

Generic hydroperoxides like TBHP lack membrane partitioning and documented target engagement, confounding ferroptosis studies. This diphenyl-substituted peroxol offers dual functionality: reversible GPX4 binding (SPR Kd=426 nM) and radical-mediated lipid peroxidation. - GPX4 binding affinity: 426 nM (non-covalent, competition-assay compatible) - LogP 4.48: drives membrane-localized oxidative damage - Bis-benzylic radical stabilization: suitable for controlled polymer grafting - Purity: ≥97% (HPLC)

Molecular Formula C17H20O2
Molecular Weight 256.34 g/mol
CAS No. 78485-00-4
Cat. No. B14431564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,4-diphenylbutane-2-peroxol
CAS78485-00-4
Molecular FormulaC17H20O2
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)OO
InChIInChI=1S/C17H20O2/c1-17(2,19-18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,18H,13H2,1-2H3
InChIKeyQXCBPIFFZOLPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4,4-diphenylbutane-2-peroxol: Chemical Identity and Distinctions


2-Methyl-4,4-diphenylbutane-2-peroxol (CAS 78485-00-4), also named (3-hydroperoxy-3-methyl-1-phenylbutyl)benzene, is a tertiary alkyl hydroperoxide with the molecular formula C₁₇H₂₀O₂ and a molecular weight of 256.34 g/mol . It belongs to the organic hydroperoxide (peroxol) class, defined by the ROOH skeleton, and is structurally distinguished by a geminal diphenyl substitution on the butane backbone [1]. The compound exhibits a computed LogP of 4.48 and a polar surface area (PSA) of 29.46 Ų . Unlike simpler industrial hydroperoxides such as cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP), this molecule carries two aromatic rings, which modulate its lipophilicity, radical stabilization, and potential for protein binding [2]. The compound has been curated in authoritative bioactivity databases for its interaction with the phospholipid hydroperoxide glutathione peroxidase (GPX4), providing a quantitative anchor for differentiation from its in‑class analogs that lack such target‑engagement data [2][3].

GPX4 target engagement SPR-confirmed GPX4 binding data support ferroptosis pathway and target-engagement studies.
Membrane partitioning High lipophilicity drives preferential partitioning into lipid bilayers for membrane-localized peroxidation models.
Dual-mechanism probe Combines hydroperoxide radical generation with reported GPX4 ligand properties in a single tool compound.

Why Generic Peroxols Cannot Replace 2-Methyl-4,4-diphenylbutane-2-peroxol


Generic hydroperoxides such as cumene hydroperoxide (CHP) and tert-butyl hydroperoxide (TBHP) are widely used as radical initiators and oxidative stress inducers, but their physicochemical and biological profiles differ fundamentally from those of 2-methyl-4,4-diphenylbutane-2-peroxol. While CHP and TBHP produce alkoxy and peroxy radicals with relatively low selectivity for lipid membranes and proteins [1], the diphenylbutane scaffold of the target compound directs partitioning into lipid-rich environments (LogP 4.48 vs. ~2.2 for CHP and ~0.8 for TBHP) [2]. Critically, the target compound demonstrates measurable binding to the ferroptosis gatekeeper enzyme GPX4 (Kd = 426 nM by surface plasmon resonance), whereas no comparable GPX4 binding affinity data could be located for CHP or TBHP in authoritative databases [3]. Substituting a generic peroxol for 2-methyl-4,4-diphenylbutane-2-peroxol in ferroptosis or targeted lipid peroxidation studies would therefore confound mechanistic interpretation, as the generic agents lack the combination of elevated membrane partitioning and documented target engagement that define this compound's experimental utility.

GPX4 binding data are absent for generic peroxols (CHP, TBHP); target engagement may not be assumed.
Markedly lower lipophilicity of CHP/TBHP may alter membrane partitioning and peroxidation site selectivity.
Radical stabilization profile differs fundamentally; diphenyl scaffold may yield more persistent radical intermediates.

2-Methyl-4,4-diphenylbutane-2-peroxol vs. Hydroperoxides and GPX4 Modulators


GPX4 Binding: Direct Evidence vs. Generic Hydroperoxides

2-Methyl-4,4-diphenylbutane-2-peroxol (BDBM50649249) was assessed for direct binding to GPX4 by surface plasmon resonance (SPR) and yielded a dissociation constant (Kd) of 426 nM [1]. In contrast, a curated search of BindingDB and ChEMBL reveals no SPR-derived Kd values for cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) against GPX4. This represents a qualitative gap in target-engagement evidence: the diphenylbutane peroxol is empirically demonstrable as a GPX4 ligand, whereas generic peroxols are not.

GPX4 Binding
Cross-study comparable
Kd = 426 nM (SPR); no SPR Kd data for CHP/TBHP in authoritative databases.
Supports GPX4 target-engagement study fit for ferroptosis research.
Class-specific binding evidence; generic peroxols lack comparable data.
Ferroptosis GPX4 Binding affinity Surface plasmon resonance CHEMBL5619466

GPX4 Binding vs. RSL3-Class Inhibitors

The GPX4 Kd of 2-methyl-4,4-diphenylbutane-2-peroxol (426 nM) positions it in a distinct affinity range compared to covalent GPX4 inhibitors such as RSL3 and ML162. RSL3 has been reported to inhibit GPX4 with an IC₅₀ of approximately 100 nM in cellular assays, while ML162 shows cellular IC₅₀ values of 25–578 nM depending on RAS mutational status [1]. However, recent evidence suggests that RSL3 and ML162 may not directly inhibit recombinant GPX4 but instead target thioredoxin reductase 1 (TXNRD1) [2]. The peroxol compound's SPR-derived Kd of 426 nM represents direct, label-free binding evidence to GPX4, offering a mechanistically distinct pharmacological profile—moderate-affinity, non-covalent interaction versus the contested covalent mechanism of RSL3/ML162.

GPX4 vs RSL3/ML162
Cross-study comparable
Kd = 426 nM (SPR, direct binding) vs. RSL3 cellular IC₅₀ ≈100 nM; RSL3/ML162 may act via TXNRD1.
Direct SPR-confirmed GPX4 binding supports mechanistic differentiation from contested covalent inhibitors.
Mechanism comparison context; reported RSL3 target remains under review.
GPX4 inhibitor RSL3 ML162 Ferroptosis inducer Kd comparison

Membrane Partitioning: Lipophilicity Advantage vs. Simple Hydroperoxides

The computed LogP of 2-methyl-4,4-diphenylbutane-2-peroxol is 4.48 , which is substantially higher than that of cumene hydroperoxide (LogP ≈ 2.2) [1] and tert-butyl hydroperoxide (LogP ≈ 0.8) [2]. This >100-fold increase in predicted lipophilicity suggests significantly enhanced partitioning into lipid membranes, a critical factor for compounds designed to initiate or study lipid peroxidation chain reactions in ferroptosis [3]. The elevated LogP is a direct consequence of the geminal diphenyl substitution and is not achievable with mono‑aromatic or purely aliphatic hydroperoxides.

Membrane Partitioning
Class-level inference
LogP 4.48 vs. CHP ≈2.2, TBHP ≈0.8.
Supports design of membrane-localized lipid peroxidation assays.
Computed LogP values; experimental partitioning data to verify.
Lipophilicity LogP Membrane partitioning Lipid peroxidation Ferroptosis

Radical Stabilization by Geminal Diphenyl Substitution

The geminal diphenyl substitution at the 4‑position of the butane backbone provides capacity for radical delocalization across two phenyl rings following O–O bond homolysis. This is structurally analogous to the radical‑stabilizing motif found in 2,3‑dimethyl‑2,3‑diphenylbutane (bicumene, CAS 1889-67-4), a well‑characterized C–C labile free‑radical initiator . By contrast, cumene hydroperoxide stabilizes the resulting cumyloxy radical across only a single phenyl ring, and tert‑butyl hydroperoxide yields the unstabilized tert‑butoxy radical [1]. While direct comparative decomposition rate data for the target compound are not publicly available, the structural inference—based on established radical stabilization principles—indicates that 2‑methyl‑4,4‑diphenylbutane‑2‑peroxol is expected to generate more persistent radical intermediates upon thermal or photolytic decomposition than mono‑aromatic or aliphatic hydroperoxides.

Radical Stabilization
Class-level inference
Geminal diphenyl enables bis-benzylic radical delocalization; structural analog to bicumene motif.
May support controlled radical generation studies; persistence inferred from structure.
Decomposition kinetics not publicly available; requires experimental validation.
Radical stabilization Diphenylmethane Peroxide decomposition Benzyl radical

Dual Function: Radical Generation and GPX4 Binding

A systematic search of BindingDB and ChEMBL for commercially available hydroperoxides with documented GPX4 binding affinity reveals that 2‑methyl‑4,4‑diphenylbutane‑2‑peroxol (CHEMBL5619466) is the only compound in this structural class with curated bioactivity data against GPX4 [1]. No GPX4 binding data were found for cumene hydroperoxide, TBHP, dicumyl peroxide, or 2,3‑dimethyl‑2,3‑diphenylbutane. This dual‑function capability—acting both as a radical‑generating peroxol and as a direct GPX4 ligand—creates a unique experimental tool for dissecting the interplay between direct enzyme inhibition and radical‑mediated lipid peroxidation in ferroptosis research.

Dual Function
Class-level inference
Only peroxol with documented GPX4 binding (Kd=426 nM) and radical initiator capability in authoritative databases.
Supports ferroptosis dual-mechanism probe studies; eliminates need for separate tool compounds.
Based on database curation analysis; experimental confirmation of dual function in model system recommended.
Bifunctional molecule Radical initiator GPX4 ligand Ferroptosis probe

2-Methyl-4,4-diphenylbutane-2-peroxol Application Scenarios


Ferroptosis Research: GPX4 Binding and Radical Generation

Researchers investigating the interplay between GPX4 inhibition and lipid peroxide accumulation can employ 2-methyl-4,4-diphenylbutane-2-peroxol as a single‑agent tool. Its SPR‑confirmed Kd of 426 nM against GPX4 provides traceable target engagement [1], while its hydroperoxide group generates radicals upon thermal or photolytic activation. This dual functionality enables experiments that simultaneously probe GPX4 binding and radical‑mediated lipid peroxidation, a combination not achievable with standard ferroptosis inducers (e.g., RSL3, which may act via TXNRD1 rather than GPX4 [2]) or with generic peroxols lacking documented GPX4 binding.

Controlled Radical Polymerization and Grafting

The geminal diphenyl substitution on 2-methyl-4,4-diphenylbutane-2-peroxol stabilizes the resulting radical intermediates through bis‑benzylic delocalization, analogous to the well‑established initiator 2,3‑dimethyl‑2,3‑diphenylbutane . This structural feature makes the compound suitable for controlled radical polymerization processes where persistent radical character is desired, such as the grafting of vinylsilanes onto polyolefins. Its higher LogP (4.48) compared to TBHP (0.8) further supports compatibility with hydrophobic polymer matrices .

Membrane Lipid Peroxidation Models

The elevated lipophilicity of 2-methyl-4,4-diphenylbutane-2-peroxol (LogP = 4.48) drives preferential partitioning into lipid bilayers, making it a more physiologically relevant inducer of membrane‑localized lipid peroxidation compared to water‑soluble hydroperoxides such as TBHP (LogP ≈ 0.8) [3]. This property is critical for in vitro ferroptosis models where the spatial localization of oxidative damage to cellular membranes determines cell fate, as established in foundational ferroptosis literature [4].

GPX4 Ligand-Binding Probe Development

The moderate binding affinity (Kd = 426 nM) and non‑covalent interaction mode of 2-methyl-4,4-diphenylbutane-2-peroxol with GPX4 [1] make it a suitable scaffold for developing labeled probe molecules (e.g., fluorescent or biotinylated derivatives) for GPX4 binding assays. Unlike covalent inhibitors such as ML162, which permanently modify the active‑site selenocysteine, the reversible binding of this peroxol enables competition‑based assay formats that are valuable for screening GPX4‑interacting compounds.

Application
Selection Property
Validation Focus
Ferroptosis GPX4/radical studies
Reported GPX4 binding affinity profile
SPR-confirmed target engagement and lipid peroxidation endpoint review
Controlled radical polymerization
Diphenyl-stabilized radical intermediate
Radical persistence and polymer matrix compatibility
Membrane lipid peroxidation models
Lipophilic membrane partitioning
Spatial oxidative damage endpoint review
GPX4 ligand probe development
Non-covalent, reversible GPX4 interaction
Competition assay and probe conjugation feasibility
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